molecular formula C16H20N2O2 B7890762 ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylate

ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B7890762
M. Wt: 272.34 g/mol
InChI Key: SHOOWZYNDVZXTM-UHFFFAOYSA-N
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Description

Ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylate is an organic compound belonging to the pyrazole family. This compound features a pyrazole ring substituted with an ethyl ester group at the 4-position and a 4-tert-butylphenyl group at the 5-position. The presence of these substituents imparts unique chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-tert-butylbenzaldehyde, hydrazine hydrate, and ethyl acetoacetate.

    Step-by-Step Synthesis:

    Reaction Conditions: The cyclization reaction is typically carried out in a solvent such as ethanol or acetic acid, with heating to reflux temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the synthesis of ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.

Major Products

    Oxidation: Hydroxylated or carboxylated derivatives of the tert-butyl group.

    Reduction: Ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

Ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse pyrazole derivatives, which are valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial properties, making this compound a candidate for drug development.

Medicine

The compound’s potential therapeutic applications include its use as a lead compound in the design of new pharmaceuticals. Its structure can be modified to enhance its biological activity and selectivity towards specific targets.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its stability and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism by which ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The tert-butylphenyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-phenyl-1H-pyrazole-4-carboxylate: Lacks the tert-butyl group, resulting in different physical and chemical properties.

    Ethyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and biological activity.

    Ethyl 5-(4-chlorophenyl)-1H-pyrazole-4-carboxylate: The presence of a chlorine atom introduces different electronic effects and reactivity.

Uniqueness

Ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the bulky tert-butyl group, which influences its steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.

Properties

IUPAC Name

ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-5-20-15(19)13-10-17-18-14(13)11-6-8-12(9-7-11)16(2,3)4/h6-10H,5H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOOWZYNDVZXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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